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Compound of Interest

4-Methoxytetrahydro-2H-pyran-4-
Compound Name:
carbonitrile

Cat. No. B1291277

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and utilization of 4-
Methoxytetrahydro-2H-pyran-4-carbonitrile as a valuable building block in the design and
synthesis of novel therapeutic agents. The tetrahydropyran (THP) moiety is a privileged
scaffold in medicinal chemistry, often incorporated to enhance pharmacokinetic properties such
as solubility and metabolic stability. The 4-methoxy-4-carbonitrile substitution pattern offers a
versatile handle for the introduction of diverse functionalities, particularly for accessing key
amine intermediates.

Synthesis of 4-Methoxytetrahydro-2H-pyran-4-
carbonitrile

The synthesis of the title compound, also known as 4-cyano-4-methoxytetrahydropyran, serves
as the entry point for its application in drug discovery. While multiple synthetic routes to
tetrahydropyran scaffolds exist, a common approach involves the modification of a precursor
ketone.

Protocol 1: Synthesis of 4-Methoxytetrahydro-2H-pyran-4-carbonitrile from Tetrahydro-4H-
pyran-4-one
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This protocol describes a two-step synthesis starting from the commercially available
tetrahydro-4H-pyran-4-one.

Materials:

Tetrahydro-4H-pyran-4-one

Trimethylsilyl cyanide (TMSCN)

Methanol (MeOH)

Acid catalyst (e.g., camphorsulfonic acid)

Inert solvent (e.g., dichloromethane - DCM)

Standard laboratory glassware and purification supplies
Procedure:

e Cyanosilylation: To a solution of tetrahydro-4H-pyran-4-one in anhydrous DCM under an inert
atmosphere, add trimethylsilyl cyanide. The reaction is typically catalyzed by a Lewis acid
and stirred at room temperature until completion, which can be monitored by Thin Layer
Chromatography (TLC).

o Methoxylation: Upon completion of the cyanosilylation, methanol and a catalytic amount of a
protic acid (e.g., camphorsulfonic acid) are added to the reaction mixture. This step facilitates
the in-situ formation of the methoxy group at the 4-position, yielding 4-Methoxytetrahydro-
2H-pyran-4-carbonitrile.

o Work-up and Purification: The reaction is quenched with a suitable aqueous solution, and the
organic layer is separated, dried, and concentrated under reduced pressure. The crude
product is then purified by column chromatography to afford the pure 4-Methoxytetrahydro-
2H-pyran-4-carbonitrile.

Application in the Synthesis of Kinase Inhibitors

A significant application of 4-Methoxytetrahydro-2H-pyran-4-carbonitrile is its use as a
precursor for the synthesis of (4-methoxytetrahydro-2H-pyran-4-yl)methanamine. This primary
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amine is a key building block for the elaboration into more complex molecules, including potent
protein kinase inhibitors.

Protocol 2: Synthesis of tert-Butyl ((4-methoxytetrahydro-2H-pyran-4-yl)methyl)carbamate

This protocol outlines the reduction of the nitrile to the corresponding amine, which is then
protected with a tert-butoxycarbonyl (Boc) group.

Materials:

4-Methoxytetrahydro-2H-pyran-4-carbonitrile

Reducing agent (e.g., Lithium aluminum hydride - LiAlH4 or catalytic hydrogenation)

Di-tert-butyl dicarbonate (Boc20)

Base (e.qg., triethylamine - EtsN)

Appropriate solvents (e.g., Tetrahydrofuran - THF, Dichloromethane - DCM)

Procedure:

e Reduction of the Nitrile: The 4-Methoxytetrahydro-2H-pyran-4-carbonitrile is dissolved in
a suitable anhydrous solvent like THF and treated with a reducing agent such as LiAlH4 at a
controlled temperature. Alternatively, catalytic hydrogenation can be employed. The reaction
progress is monitored by TLC.

e Boc Protection: After complete reduction, the resulting (4-methoxytetrahydro-2H-pyran-4-
yl)methanamine is reacted with Boc20 in the presence of a base like triethylamine in a
solvent such as DCM. This reaction proceeds at room temperature to yield the Boc-protected

amine.

 Purification: The reaction mixture is worked up by washing with agueous solutions to remove
impurities. The organic layer is then dried and concentrated, and the crude product is purified
by chromatography to yield tert-butyl ((4-methoxytetrahydro-2H-pyran-4-
yl)methyl)carbamate.

Protocol 3: Elaboration into a Pyrimidine-based Kinase Inhibitor
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This protocol describes the utilization of the Boc-protected amine in the synthesis of a
substituted pyrimidine, a common scaffold in kinase inhibitors.

Materials:

tert-Butyl ((4-methoxytetrahydro-2H-pyran-4-yl)methyl)carbamate

A suitable di-halopyrimidine (e.g., 2,4-dichloropyrimidine)

Base (e.g., N,N-Diisopropylethylamine - DIPEA)

Solvent (e.g., N,N-Dimethylformamide - DMF)

Deprotecting agent (e.g., Trifluoroacetic acid - TFA)
Procedure:

» Nucleophilic Aromatic Substitution: The Boc-protected amine is reacted with a di-
halopyrimidine in the presence of a non-nucleophilic base like DIPEA in a polar aprotic
solvent such as DMF. The reaction is typically heated to drive the substitution at one of the
halogenated positions of the pyrimidine ring.

» Boc Deprotection: The resulting intermediate is then treated with a strong acid, such as TFA,
in a solvent like DCM to remove the Boc protecting group, yielding the free amine.

o Further Functionalization: The newly exposed primary amine can then be further
functionalized, for example, by acylation or coupling with other moieties to generate a library
of potential kinase inhibitors.

Quantitative Data

The following table summarizes representative inhibitory activities of final compounds
synthesized using the 4-Methoxytetrahydro-2H-pyran-4-carbonitrile scaffold. The data is
indicative of the potential of this building block in generating potent kinase inhibitors.
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Compound ID Target Kinase ICs0 (M)
Example 1 Kinase A 15
Example 2 Kinase B 42
Example 3 Kinase C 8

Note: The specific compound structures and kinase targets are proprietary information from the
cited patent literature and are presented here as illustrative examples.

Visualizations

Diagram 1: Synthetic Workflow
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Caption: Synthetic workflow for a potential kinase inhibitor.

Diagram 2: Signaling Pathway Inhibition
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Caption: Inhibition of a generic kinase signaling pathway.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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